molecular formula C21H38O3 B12715381 Glycidyl oleate, (R)- CAS No. 849589-86-2

Glycidyl oleate, (R)-

Cat. No.: B12715381
CAS No.: 849589-86-2
M. Wt: 338.5 g/mol
InChI Key: VWYIWOYBERNXLX-GDCKJWNLSA-N
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Description

Glycidyl oleate, ®-: is a glycidyl ester of oleic acid. It is a compound that contains both an epoxide group and a long-chain fatty acid. Glycidyl esters are known to be formed during the processing of edible oils, particularly during the deodorization step. These compounds are of interest due to their potential health effects and their presence in various food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized through the epoxidation of oleic acid. This process typically involves the reaction of oleic acid with an epoxidizing agent such as peroxyacetic acid or hydrogen peroxide in the presence of a catalyst like tungstic acid . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide group without over-oxidation.

Industrial Production Methods: In industrial settings, glycidyl esters are often produced during the high-temperature deodorization of edible oils. This process involves heating the oil to remove volatile compounds, which can lead to the formation of glycidyl esters from the naturally occurring mono- and diglycerides in the oil .

Chemical Reactions Analysis

Types of Reactions: Glycidyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycidyl oleate has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycidyl oleate involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to the formation of various adducts. In biological systems, the epoxide group can react with DNA and proteins, potentially leading to mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Comparison: Glycidyl oleate is unique due to its long-chain unsaturated fatty acid (oleic acid) component. This gives it different physical and chemical properties compared to glycidyl esters of saturated fatty acids like glycidyl palmitate and glycidyl stearate. The presence of the double bond in oleic acid can influence the reactivity and stability of the compound .

Properties

CAS No.

849589-86-2

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

[(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1

InChI Key

VWYIWOYBERNXLX-GDCKJWNLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1CO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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